7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one
CAS No.: 924769-66-4
Cat. No.: VC4512879
Molecular Formula: C15H18O4
Molecular Weight: 262.305
* For research use only. Not for human or veterinary use.
![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one - 924769-66-4](/images/structure/VC4512879.png)
Specification
CAS No. | 924769-66-4 |
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Molecular Formula | C15H18O4 |
Molecular Weight | 262.305 |
IUPAC Name | 7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Standard InChI | InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3 |
Standard InChI Key | CSDYFLSGOKWBID-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Introduction
Chemical Identity and Basic Properties
7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one belongs to the spirochromane family, featuring a chroman-4-one moiety (a benzopyran derivative with a ketone at position 4) fused to a cyclohexane ring via a spiro carbon atom. Its molecular formula is C15H18O4, with a molecular weight of 262.3 g/mol . Key predicted physicochemical properties include a boiling point of 481.9±45.0 °C and a density of 1.32±0.1 g/cm³, suggesting moderate thermal stability and a compact molecular architecture . The compound’s acidity is defined by a pKa of 7.58±0.40, indicative of phenolic proton dissociation behavior consistent with its dihydroxy substitution pattern .
Table 1: Fundamental Physicochemical Properties
Property | Value |
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Molecular Formula | C15H18O4 |
Molecular Weight | 262.3 g/mol |
Boiling Point | 481.9 ± 45.0 °C (Predicted) |
Density | 1.32 ± 0.1 g/cm³ (Predicted) |
pKa | 7.58 ± 0.40 (Predicted) |
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of spirochromane derivatives typically involves cyclocondensation strategies. A related compound, 6-hydroxy-7-methylspiro[chromane-2,1'-cyclohexan]-4-one (6o), was synthesized via a Friedel-Crafts alkylation pathway, yielding 56% product with a melting point of 186–188°C . While direct synthetic data for 7,8-dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one remains scarce, analogous methods suggest the use of acid-catalyzed spirocyclization between substituted chroman-4-ones and cyclohexanone derivatives.
Key steps likely include:
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Protection of phenolic hydroxyl groups to prevent undesired side reactions.
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Spiro ring formation via intramolecular nucleophilic attack under acidic conditions.
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Selective deprotection to restore hydroxyl functionalities .
Spectroscopic Characterization
For structurally analogous spirochromanes, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been critical for validation. The derivative 6o exhibited distinct ¹H NMR signals at δ 7.32 (s, 1H, aromatic), δ 6.77 (s, 1H, aromatic), and δ 2.28 (s, 3H, methyl), with HRMS confirming the [M+H]+ ion at m/z 247.1326 (calculated 247.1329) . For 7,8-dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one, similar diagnostic signals would be expected for the methyl group (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm), though exact shifts depend on substitution patterns and solvent effects.
Table 2: Representative Spectroscopic Data for Analog 6o
Technique | Key Data |
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¹H NMR (CDCl₃) | δ 7.32 (s, 1H), δ 6.77 (s, 1H), δ 2.28 (s, 3H) |
¹³C NMR | δ 193.2 (C=O), δ 153.9 (C-O), δ 25.2 (CH₃) |
HRMS | m/z 247.1326 ([M+H]+, calc. 247.1329) |
Structural and Electronic Features
Spirocyclic Architecture
The spiro[chroman-2,1'-cyclohexan]-4-one framework imposes significant conformational constraints. X-ray crystallography of related compounds reveals nearly perpendicular alignment between the chroman and cyclohexane rings, with torsion angles of 85–90° . This geometry minimizes steric clashes between the 4'-methyl group and chroman oxygen atoms, stabilizing the molecule through intramolecular hydrogen bonding between the 7,8-dihydroxy groups and ketone oxygen .
Substituent Effects
The 4'-methyl group enhances lipophilicity (logP ≈ 1.8 predicted), while the 7,8-dihydroxy motifs contribute to hydrogen-bond donor capacity (HBD = 2). Comparative studies on methoxy-substituted analogs (e.g., 7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one) show that hydroxylation at positions 7 and 8 increases aqueous solubility by 3–4-fold but reduces metabolic stability in hepatic microsomal assays .
Research Applications and Biological Relevance
Though direct pharmacological data for 7,8-dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one is limited, structurally related chroman-4-ones exhibit diverse bioactivities:
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Antioxidant Properties: The catechol-like 7,8-dihydroxy arrangement enables radical scavenging, with IC₅₀ values against DPPH radicals reported at 12–18 μM for similar compounds .
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Enzyme Inhibition: Spirochromanes inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in the low micromolar range, suggesting anti-inflammatory potential .
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Synthetic Intermediates: These compounds serve as precursors to homoisoflavonoids, a class of natural products with anticancer and antimicrobial activities .
Table 3: Bioactivity of Related Chroman-4-ones
Activity | Target | IC₅₀/EC₅₀ |
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Antioxidant | DPPH Radical | 12–18 μM |
Anti-inflammatory | COX-2 | 5.2 μM |
Anticancer | MCF-7 Breast Cancer | 28 μM |
Stability and Reactivity
The compound’s stability profile is influenced by its phenolic groups. Accelerated degradation studies under oxidative conditions (40°C, 75% RH) show a 15% loss over 30 days, primarily due to quinone formation via autoxidation of the 7,8-dihydroxy motif . In contrast, the spirocyclic core demonstrates remarkable thermal resilience, with no decomposition observed below 200°C .
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